Chemical Properties: Diethyl 4-bromopyridine-2,6-dicarboxylate is a white crystal with a molecular formula of C11H12BrNO4 and a molecular weight of 302.12 . It has a melting point of 95-96 °C .
Field: Organic Chemistry
Field: Medicinal Chemistry
Diethyl 4-bromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 302.12 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and two carboxylate ester groups at the 2 and 6 positions. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive bromine atom, which can participate in various
The synthesis of this compound typically involves two main stages: first, reacting 4-hydroxypyridine-2,6-dicarboxylic acid diethylester with phosphorus pentabromide at elevated temperatures, followed by treatment with ethanol and chloroform under controlled conditions .
While specific biological activity data for diethyl 4-bromopyridine-2,6-dicarboxylate is limited, compounds containing pyridine rings often exhibit a range of biological activities. These may include:
Further research is required to fully elucidate its biological effects and therapeutic potential.
The synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate involves the following steps:
This method provides a high yield of around 92%, indicating its efficiency for laboratory synthesis.
Diethyl 4-bromopyridine-2,6-dicarboxylate has several applications in different fields:
Studies on the interactions of diethyl 4-bromopyridine-2,6-dicarboxylate with various biological targets are still emerging. Preliminary research suggests it may interact with specific enzymes or receptors involved in cellular pathways, but comprehensive interaction studies are necessary to confirm these hypotheses and explore potential pharmacological applications.
Diethyl 4-bromopyridine-2,6-dicarboxylate shares structural similarities with several other compounds. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diethyl pyridine-2,6-dicarboxylate | Dicarboxylate Ester | Lacks bromine; used in similar synthetic pathways |
Dimethyl 4-bromopyridine-2,6-dicarboxylate | Dicarboxylate Ester | Methyl groups instead of ethyl; different reactivity |
Diethyl 4-chloropyridine-2,6-dicarboxylate | Dicarboxylate Ester | Chlorine instead of bromine; different nucleophilicity |
Diethyl 4-fluoropyridine-2,6-dicarboxylate | Dicarboxylate Ester | Fluorine atom; distinct electronic properties |
The uniqueness of diethyl 4-bromopyridine-2,6-dicarboxylate lies primarily in its brominated structure, which enhances its reactivity compared to non-halogenated counterparts. This reactivity makes it particularly valuable in synthetic organic chemistry and medicinal applications.